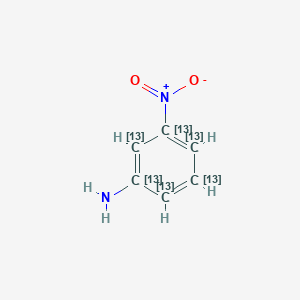

3-Nitroaniline-13C6

Description

3-Nitroaniline-13C6 is a carbon-13 isotopologue of 3-nitroaniline, where six carbon atoms in the benzene ring are replaced with the stable isotope ¹³C. This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for tracing molecular behavior in chemical and biological systems . The compound retains the core structure of 3-nitroaniline (C₆H₆N₂O₂), featuring a nitro group (-NO₂) and an amino group (-NH₂) in the meta position. Its isotopic purity (typically ≥98 atom% ¹³C) ensures minimal interference in analytical applications .

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

144.080 g/mol |

IUPAC Name |

3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

XJCVRTZCHMZPBD-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

3-Nitroaniline-13C6 can be synthesized through several methods. One common method involves the reduction of 1,3-dinitrobenzene with hydrogen sulfide . Another method includes the nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide. This reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine . Industrial production methods typically follow these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-Nitroaniline-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrobenzene derivatives.

Reduction: Reduction of the nitro group can yield aniline derivatives.

Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Common reagents used in these reactions include hydrogen sulfide for reduction, sodium hypobromite or sodium hypochlorite for Hofmann rearrangement, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include aniline derivatives and other substituted benzene compounds .

Scientific Research Applications

3-Nitroaniline-13C6 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments. It is also used in studying reaction mechanisms and kinetics due to its isotopic labeling.

Biology: The compound is used in biochemical studies to trace metabolic pathways and understand enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: 3-Nitroaniline-13C6 is used in the production of azo dyes and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Nitroaniline-13C6 exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic substitution reactions, affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that interact with the nitro group and its derivatives .

Comparison with Similar Compounds

Isotopic Variants

3-Nitroaniline-2,4,5,6-d4

- Structure : Deuterated analog with four deuterium atoms replacing hydrogen in the benzene ring.

- Molecular Formula : O₂N-C₆D₄-NH₂.

- Molecular Weight : 142.14 g/mol (vs. 138.12 g/mol for unlabeled 3-nitroaniline) .

- Applications : Used in kinetic isotope effect (KIE) studies and as an internal standard in MS.

- Key Difference : Deuterium labeling affects vibrational frequencies and reaction kinetics, unlike ¹³C labeling, which primarily impacts NMR/MS sensitivity .

4-Fluoro-2-methoxy-1-nitrobenzene-13C6

- Structure : A fluorinated and methoxy-substituted nitrobenzene derivative with ¹³C labeling.

- Molecular Formula: ¹³C₆H₄F(NO₂)OCH₃.

- Applications : Used in environmental tracer studies due to its stable isotopic and structural modifications .

- Key Difference : Functional group substitutions (fluoro, methoxy) alter electronic properties and reactivity compared to 3-nitroaniline-13C6 .

Structural Isomers and Derivatives

4-Nitroaniline

- Structure: Nitro and amino groups in the para position.

- Molecular Formula : C₆H₆N₂O₂.

- Key Differences :

N-Benzyl-3-nitroaniline

- Structure: 3-Nitroaniline with a benzyl group attached to the amino nitrogen.

- Molecular Formula : C₁₃H₁₂N₂O₂.

- Applications : Intermediate in pharmaceuticals and agrochemicals.

- Key Difference : The benzyl group increases steric hindrance and reduces solubility in polar solvents compared to 3-nitroaniline-13C6 .

Methoxy-Substituted Analogues

3-Methoxy-4-nitroaniline-13C6

- Structure : Methoxy group at the 3-position and nitro group at the 4-position, with ¹³C labeling.

- Molecular Formula : ¹³C₆H₆N₂O₃.

- Applications : Used in metabolic pathway studies due to combined isotopic and functional group modifications.

- Key Difference : Methoxy substitution enhances electron density in the aromatic ring, altering redox behavior compared to 3-nitroaniline-13C6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.